3-Chloro-2-fluoro-5-sulfamoylbenzoic acid chemical properties
3-Chloro-2-fluoro-5-sulfamoylbenzoic acid chemical properties
An In-depth Technical Guide to 3-Chloro-2-fluoro-5-sulfamoylbenzoic Acid
Introduction
3-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. Its unique arrangement of electron-withdrawing groups—chloro, fluoro, sulfamoyl, and carboxylic acid—on a benzene ring creates a versatile chemical scaffold. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, potential synthetic routes, and applications, offering field-proven insights for scientists and development professionals.
Chemical Identity and Core Properties
The fundamental identity of a compound is established by its nomenclature, structure, and key physical constants. These properties are critical for identification, quality control, and predicting its behavior in various chemical environments.
Nomenclature and Identifiers
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IUPAC Name : 3-chloro-2-fluoro-5-sulfamoylbenzoic acid[1]
Physicochemical Data
The physical properties of the compound are largely predicted based on its structure, as experimental data is not widely published. These predicted values provide a baseline for experimental design.
| Property | Value | Source |
| Boiling Point | 484.4 ± 55.0 °C (Predicted) | [2] |
| Density | 1.724 ± 0.06 g/cm³ (Predicted) | [2] |
| Physical State | Solid (Inferred from similar compounds) | [5] |
| Monoisotopic Mass | 252.96118 Da (Predicted) | [1] |
| XlogP | 0.7 (Predicted) | [1] |
The high predicted boiling point and density are consistent with a highly polar, crystalline solid containing multiple functional groups capable of strong intermolecular interactions, such as hydrogen bonding.
Molecular Structure and Spectroscopic Profile
Understanding the molecular structure is fundamental to predicting reactivity and confirming identity. Spectroscopic analysis provides the empirical evidence for this structure.
Chemical Structure
The structure features a benzoic acid core with chloro, fluoro, and sulfamoyl substituents. The relative positions of these groups are crucial for the molecule's electronic properties and steric profile.
Caption: 2D structure of 3-Chloro-2-fluoro-5-sulfamoylbenzoic acid.
Predicted Spectroscopic Data
While specific experimental spectra for this exact molecule are not widely available in public databases, its expected spectroscopic features can be reliably predicted based on its functional groups and data from analogous structures.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the sulfamoyl and carboxylic acid groups. The two aromatic protons will appear as doublets or more complex multiplets due to coupling with each other and the fluorine atom. The acidic protons on the -COOH and -SO₂NH₂ groups will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals. The carboxyl carbon will be the most downfield-shifted signal (typically >165 ppm). The aromatic carbons will have their chemical shifts influenced by the attached substituents; carbons bonded to fluorine will show characteristic splitting (C-F coupling).
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Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
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A very broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.[6]
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A strong C=O stretch from the carboxylic acid, expected in the range of 1700-1725 cm⁻¹.[6]
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Two characteristic S=O stretches from the sulfamoyl group, typically appearing around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
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N-H stretches from the primary sulfonamide, appearing as two bands in the 3350-3250 cm⁻¹ region.
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C-O stretching and O-H bending vibrations between 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively.[6]
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-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the elemental composition. The predicted monoisotopic mass is 252.96118 Da.[1] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Predicted collision cross-section (CCS) values can further aid in structural confirmation.[1]
Synthesis and Reactivity Profile
The synthesis of highly substituted benzoic acids like this compound typically involves multi-step pathways that carefully introduce the functional groups in a specific order to control regioselectivity.
Plausible Synthetic Workflow
A logical synthetic route can be devised starting from a simpler, commercially available substituted benzene. The electron-withdrawing nature of the existing groups dictates the position of subsequent substitutions. A plausible, though not experimentally verified, pathway is outlined below. This workflow is based on established organic chemistry principles for aromatic substitution.[7][8][9]
Caption: A plausible generalized synthetic workflow.
Causality in Synthesis:
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Sulfonation: This step introduces the sulfonyl group. The directing effects of the initial chloro and fluoro groups are critical for achieving the correct substitution pattern.
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Conversion to Sulfonyl Chloride: The sulfonic acid is activated by conversion to a sulfonyl chloride, a more reactive intermediate for the subsequent amination step.
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Amination: Reaction with ammonia or an ammonia equivalent forms the required sulfamoyl (-SO₂NH₂) group.
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Carboxylation: The final introduction of the carboxylic acid group is often the most challenging step and can be achieved through various methods, such as Friedel-Crafts acylation followed by oxidation, or via an organometallic intermediate like a Grignard or organolithium reagent followed by quenching with CO₂. The harsh conditions required for some methods necessitate careful planning to avoid side reactions with the other sensitive functional groups.[7]
Reactivity Insights
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Acidity: The carboxylic acid is the most acidic functional group. Its acidity (pKa) is significantly increased by the strong electron-withdrawing effects of the adjacent fluorine atom and the chlorine and sulfamoyl groups on the ring.
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Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to an acyl chloride, and amide formation. These reactions are central to its use as a building block in drug synthesis.
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Sulfamoyl Group: The primary sulfonamide can be N-alkylated or used as a directing group in further electrophilic aromatic substitution, although the already deactivated ring makes further substitution difficult. The sulfonamide moiety is a key pharmacophore in many drugs, known for its ability to bind to zinc-containing enzymes like carbonic anhydrase.[10]
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Aromatic Ring: The benzene ring is heavily deactivated towards electrophilic substitution due to the presence of four electron-withdrawing groups. Nucleophilic aromatic substitution, while challenging, might be possible under forcing conditions.
Applications in Research and Drug Development
Substituted benzoic acids are cornerstone building blocks in medicinal chemistry. The specific combination of functional groups in 3-Chloro-2-fluoro-5-sulfamoylbenzoic acid makes it a valuable intermediate for creating complex molecules with potential therapeutic applications.
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Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[11][12] The sulfamoylbenzoic acid moiety is a well-known structural feature in diuretic drugs (e.g., Furosemide, which is a derivative of 2,4-dichloro-5-sulfamoylbenzoic acid).[10]
-
Scaffold for Kinase Inhibitors: Halogenated aromatic rings are frequently incorporated into the design of kinase inhibitors, where the halogens can form specific interactions within the enzyme's binding pocket.[12]
-
Precursor for Carbonic Anhydrase Inhibitors: The benzenesulfonamide structure is a classic pharmacophore for inhibitors of carbonic anhydrase, a target for treating glaucoma, edema, and certain types of cancer.[10] The specific substitution pattern on the ring allows for fine-tuning of binding affinity and isoform selectivity.
Safety and Handling Protocols
Hazard Identification
Based on analogous compounds, 3-Chloro-2-fluoro-5-sulfamoylbenzoic acid should be handled as a hazardous substance with the following potential risks:
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).[14]
Recommended Handling Procedures
A self-validating system of protocols ensures safety during handling and experimentation.
Experimental Protocol: Safe Handling and Weighing
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Engineering Controls: Conduct all handling, especially of the powdered solid, within a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[13]
-
Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
Weighing and Transfer:
-
Use a dedicated spatula for this chemical.
-
To minimize dust, do not pour the dry powder. Instead, carefully scoop the material.
-
Close the container tightly immediately after use.
-
-
Spill Management:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a highly functionalized building block with significant potential for the synthesis of novel pharmaceutical compounds. Its chemical properties are dominated by the strong electron-withdrawing nature of its substituents, which imparts high acidity and specific reactivity. While detailed experimental data is sparse, a clear understanding of its predicted properties and the behavior of analogous structures allows researchers to effectively incorporate it into complex synthetic strategies. Adherence to stringent safety protocols is essential when handling this and similar chemical reagents.
References
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PubChemLite. 3-chloro-2-fluoro-5-sulfamoylbenzoic acid (C7H5ClFNO4S). [Online] Available at: [Link][1]
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Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Online] Available at: [Link][7]
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PubChem. 2-Fluoro-5-sulfamoylbenzoic acid. [Online] Available at: [Link][14]
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Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids. [Online] Available at: [9]
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ACS Medicinal Chemistry Letters. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. [Online] Available at: [Link][10]
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